Ethyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate
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Overview
Description
Ethyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.
Preparation Methods
The synthesis of Ethyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of ethyl 3-aminocrotonate with 3-cyanopyridine in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Ethyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions .
Scientific Research Applications
Ethyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Ethyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate can be compared with other similar compounds such as:
Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate: This compound has a different fusion pattern of the pyrazole and pyridine rings, leading to variations in its chemical properties and biological activities.
Ethyl 1H-pyrazolo[4,3-b]pyridine-4-carboxylate: Another isomer with a different ring fusion, which may exhibit distinct reactivity and applications.
Properties
IUPAC Name |
ethyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)8-6-5-11-12-7(6)3-4-10-8/h3-5H,2H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQFRGLZWGMSCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC2=C1C=NN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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